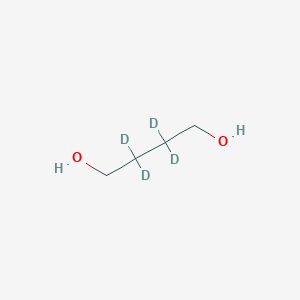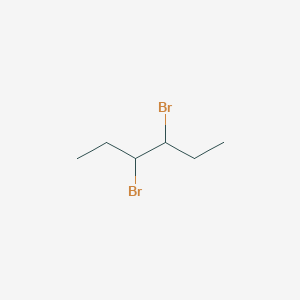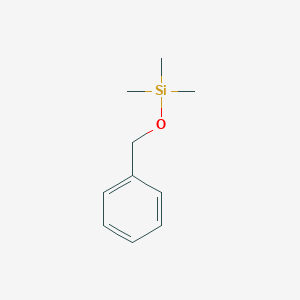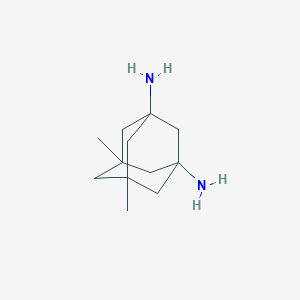
1,7-Diamino-3,5-dimethyladamantane
説明
1,7-Diamino-3,5-dimethyladamantane is a chemical compound with the molecular formula C12H22N2 . It contains a total of 38 bonds, including 16 non-H bonds, 4 six-membered rings, 3 eight-membered rings, and 2 primary amines (aliphatic) .
Synthesis Analysis
A one-step synthesis of 1-(isocyanatomethyl)-3,5-dimethyladamantane has been described, with a yield of 87% . The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines resulted in a series of symmetrical 1,3-disubstituted ureas with yields between 63% and 99% .Molecular Structure Analysis
The molecular structure of 1,7-Diamino-3,5-dimethyladamantane includes 38 bonds in total, with 16 non-H bonds, 4 six-membered rings, 3 eight-membered rings, and 2 primary amines (aliphatic) . The molecule contains 36 atoms in total, including 22 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .Chemical Reactions Analysis
The reaction of 1-(isocyanatomethyl)-3,5-dimethyladamantane with aliphatic diamines resulted in a series of symmetrical 1,3-disubstituted ureas . The synthesized ureas hold promise as human soluble epoxide hydrolase inhibitors .科学的研究の応用
Human Soluble Epoxide Hydrolase Inhibitors
1,7-Diamino-3,5-dimethyladamantane: shows promise as an inhibitor of human soluble epoxide hydrolase (sEH) . sEH is a potential target for the treatment of hypertensive, inflammatory, and pain conditions . The inhibition of sEH can protect against oxidative stress responsible for blood–brain barrier dysfunction, which is crucial in managing diseases like type 2 diabetes .
Anticancer Activity
The compound has been utilized in the synthesis of ureas that exhibit anticancer activity against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines . This application is significant in the development of new chemotherapeutic agents.
Alzheimer’s Disease Treatment
As part of 1,3-disubstituted ureas, 1,7-Diamino-3,5-dimethyladamantane derivatives act as cholinesterase inhibitors, which are important for the treatment of Alzheimer’s disease . These compounds help in managing the symptoms by improving the levels of neurotransmitters in the brain.
Antiprotozoal and Anthelmintic Agent
The adamantane structure is also found in drugs like Suramin, which is used as an antiprotozoal and anthelmintic agent . The ability to incorporate into such drugs makes it a valuable compound in the treatment of parasitic infections.
Antiarrhythmic Drug Composition
Talinolol, an antiarrhythmic drug, includes structures derived from adamantane compounds . The modification of such drugs with 1,7-Diamino-3,5-dimethyladamantane could potentially enhance their efficacy or pharmacokinetic properties.
Tyrosyl-DNA Phosphodiesterase 1 Inhibitors
Adamantyl-containing 1,3-disubstituted ureas, which can be synthesized from 1,7-Diamino-3,5-dimethyladamantane , are used as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1) . TDP1 is an additional biotarget for anticancer therapy, providing a pathway for developing novel cancer treatments.
Glypoglycemic Agents
The compound is involved in the composition of Gliclazide, a glypoglycemic agent with inhibitory activity against the SARS-CoV-2 envelope protein . This highlights its potential role in the management of diabetes and possibly in treatments related to COVID-19.
Diuretic Applications
Torasemide, a diuretic, contains structures that can be derived from adamantane-based compounds . The exploration of 1,7-Diamino-3,5-dimethyladamantane in this context could lead to the development of new diuretic medications.
将来の方向性
特性
IUPAC Name |
5,7-dimethyladamantane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFINWPLSLFZOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Diamino-3,5-dimethyladamantane | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

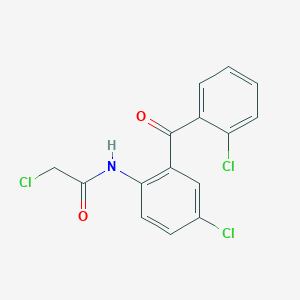

![8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B106751.png)



